![molecular formula C22H19O2P B14187074 5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one CAS No. 862970-69-2](/img/structure/B14187074.png)
5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a benzoyl group attached to a benzo[b]phosphindole core, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one typically involves the reaction of phenyl phosphine with 2,4,6-trimethylbenzoyl chloride under alkaline conditions to form an intermediate. This intermediate is then subjected to an oxidation reaction to yield the final product . The reaction conditions are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to maintain the reaction conditions. The production method is designed to be cost-effective, environmentally friendly, and adaptable to industrial needs .
化学反応の分析
Types of Reactions
5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one involves the generation of free radicals upon exposure to light. These free radicals initiate chain polymerization reactions, leading to the formation of polymers. The compound interacts with molecular targets such as gelatin methacryloyl in bioprinting applications, facilitating the crosslinking process .
類似化合物との比較
Similar Compounds
Lithium phenyl (2,4,6-trimethylbenzoyl) phosphinate: Another photoinitiator used in similar applications.
Phenyl bis (2,4,6-trimethylbenzoyl) phosphine oxide: Known for its high efficiency in initiating polymerization reactions.
Uniqueness
5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one is unique due to its specific structural properties that allow for efficient photoinitiation and its versatility in various applications. Its ability to generate free radicals under light exposure makes it particularly valuable in advanced manufacturing processes such as 3D printing and bioprinting .
特性
CAS番号 |
862970-69-2 |
|---|---|
分子式 |
C22H19O2P |
分子量 |
346.4 g/mol |
IUPAC名 |
(5-oxobenzo[b]phosphindol-5-yl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C22H19O2P/c1-14-12-15(2)21(16(3)13-14)22(23)25(24)19-10-6-4-8-17(19)18-9-5-7-11-20(18)25/h4-13H,1-3H3 |
InChIキー |
XMPUTRWMLMVLNK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P2(=O)C3=CC=CC=C3C4=CC=CC=C24)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


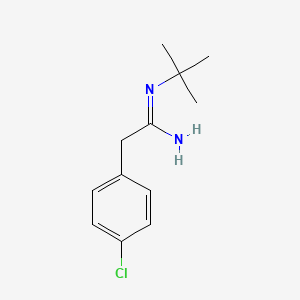


![N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine](/img/structure/B14187016.png)
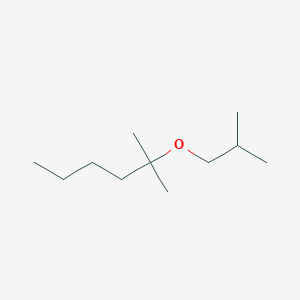
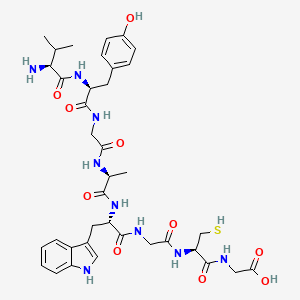
![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)
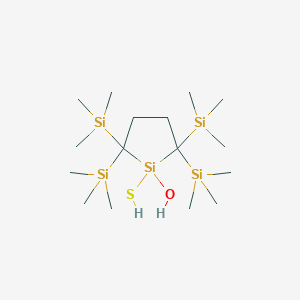
![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)

![2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14187061.png)
![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)
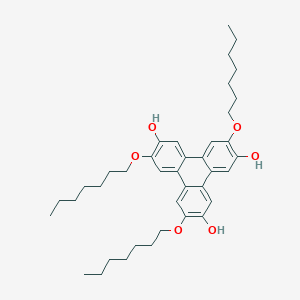
![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)
